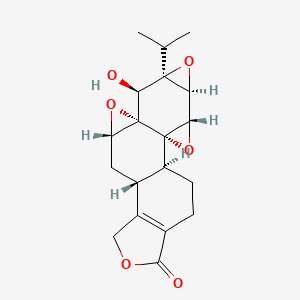
14-Epitriptolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-Epitriptolide is a diterpenoid triepoxide compound derived from the roots of the Chinese herb Tripterygium wilfordii Hook F., commonly known as Thunder God Vine. This compound is an epimer of triptolide, differing in the configuration at the C-14 position. It has garnered significant interest due to its diverse pharmacological activities, including anti-inflammatory, immunosuppressive, and antitumor properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 14-Epitriptolide involves several key stepsThis is followed by the reduction of the C-14 ketone in the presence of europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate] (Eu(fod)3) to yield this compound . Another method involves an Alder periodate reaction (sodium periodate, NaIO4), followed by a sequence of meta-chloroperoxybenzoic acid (m-CPBA) oxygenation and basic hydrogen peroxide (H2O2/OH-) oxygenation, and finally, sodium borohydride reduction .
Industrial Production Methods
Industrial production of this compound is challenging due to the complexity of its synthesis and the need for precise reaction conditions. Currently, there is limited information on large-scale industrial production methods, and most synthesis is conducted in research laboratories .
化学反応の分析
Types of Reactions
14-Epitriptolide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s triepoxide structure makes it reactive towards nucleophiles, leading to ring-opening reactions .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium periodate (NaIO4) for oxidation, meta-chloroperoxybenzoic acid (m-CPBA) for epoxidation, and sodium borohydride (NaBH4) for reduction . These reactions typically occur under mild to moderate conditions to preserve the integrity of the triepoxide structure.
Major Products Formed
The major products formed from the reactions of this compound include various epoxide derivatives and hydroxylated compounds. These products are often intermediates in the synthesis of more complex molecules with enhanced pharmacological properties .
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in epoxidation reactions.
Biology: Investigated for its role in modulating cellular pathways and inducing apoptosis in cancer cells.
Medicine: Explored for its anti-inflammatory, immunosuppressive, and antitumor activities. .
作用機序
14-Epitriptolide exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the activity of heat shock protein 70 (HSP70), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and cyclooxygenase-2 (COX-2). Additionally, it affects calcium release, causes lysosomal membrane depolarization, and acts as a transcription inhibitor . These actions contribute to its anti-inflammatory, immunosuppressive, and antitumor properties.
類似化合物との比較
14-Epitriptolide is structurally similar to other diterpenoid compounds derived from Tripterygium wilfordii Hook F., such as triptolide and celastrol. While all these compounds exhibit anti-inflammatory and antitumor activities, this compound is unique due to its specific epimeric configuration at the C-14 position . This configuration influences its reactivity and biological activity, making it a valuable compound for further research and development.
List of Similar Compounds
- Triptolide
- Celastrol
- Tripdiolide
- Triptonide
- Minnelide
Conclusion
This compound is a compound of significant interest due to its diverse pharmacological activities and potential applications in various fields. Its complex synthesis and unique chemical properties make it a valuable subject for ongoing research and development.
特性
CAS番号 |
147852-78-6 |
|---|---|
分子式 |
C20H26O7 |
分子量 |
378.4 g/mol |
IUPAC名 |
5,6,7-trihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one |
InChI |
InChI=1S/C20H26O7/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,21,23-24H,4-7H2,1-3H3 |
InChIキー |
DYVDZVMUDBCZSA-UHFFFAOYSA-N |
SMILES |
CC(C)C12C(O1)C3C4(O3)C5CCC6=C(C5CC7C4(C2O)O7)COC6=O |
正規SMILES |
CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















